Ricinine

概要

説明

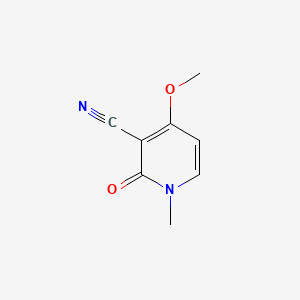

リシニンは、トウゴマ(Ricinus communis)に含まれる有毒アルカロイドです。 1864年にタソンによってトウゴマの種子から初めて単離されました 。 リシニンは殺虫特性で知られており、リシンの中毒のバイオマーカーとして役立ちます 。 リシニンの化学式はC8H8N2O2であり、分子量は164.16 g/molです .

2. 製法

合成経路と反応条件: リシニンは、α-エトキシエチリデンシアノ酢酸エチルと様々なアミンとの反応によって合成できます 。 この方法は、標的分子に様々な薬理フォアを導入することで、リシニンの様々なアナログを調製することを可能にします 。 反応条件は通常、塩基触媒を用います .

工業生産方法: リシニンの工業生産には、トウゴマの種子からの抽出が含まれます。 種子は、リシニンを分離するために処理され、その後、様々な化学プロセスによって精製されます .

反応の種類:

一般的な試薬と条件:

アルカリ: 加水分解反応に使用されます。

ヨウ素と塩化水銀: 沈殿反応に使用されます.

主な生成物:

メタノールとリシニン酸: リシニンの加水分解によって生成されます.

準備方法

Synthetic Routes and Reaction Conditions: Ricinine can be synthesized through the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines . This method allows for the preparation of different analogues of this compound by introducing various pharmacophores on the target molecule . The reaction conditions typically involve basic catalysis .

Industrial Production Methods: Industrial production of this compound involves the extraction from castor seeds. The seeds are processed to isolate this compound, which is then purified through various chemical processes .

Types of Reactions:

Hydrolysis: this compound can be hydrolyzed to methanol and ricininic acid by alkali.

Precipitation: It does not form salts and is precipitated in iodine or mercuric chloride solutions.

Common Reagents and Conditions:

Alkali: Used for hydrolysis reactions.

Iodine and Mercuric Chloride: Used for precipitation reactions.

Major Products:

Methanol and Ricininic Acid: Formed from the hydrolysis of this compound.

科学的研究の応用

Toxicological Studies

Ricinine is primarily studied for its toxicological effects. Research has demonstrated that it can induce significant health issues, including:

- Chronic Toxicity : A study involving rats showed that chronic exposure to crude this compound led to nephrotoxicity and severe metabolic alterations. These changes were linked to oxidative stress and disruptions in energy metabolism and renal function .

- Acute Toxicity : this compound can cause acute reactions such as vomiting, convulsions, hypotension, and even death when administered in high doses .

The toxic effects of this compound are critical for understanding its safety profile in potential therapeutic applications.

Biomarker for Ricin Exposure

This compound serves as a biomarker for human exposure to ricin, a highly toxic protein derived from the same plant. Its presence in urine can confirm exposure to castor bean products. A study analyzed 989 individual urine samples and found that this compound was detectable in 1.2% of specimens, highlighting its utility in forensic toxicology .

Table 1: Detection of this compound in Human Samples

| Sample Type | Detection Rate | Concentration Range (ng/mL) |

|---|---|---|

| Urine | 1.2% | 0.300 - 1000 |

| Plasma | Not detected | N/A |

Analytical Chemistry Applications

This compound's quantification is essential for both clinical and research settings. Advanced analytical techniques have been developed for its detection:

- High-Performance Liquid Chromatography (HPLC) : This method allows for accurate quantification of this compound in biological matrices such as urine and plasma, with recovery rates averaging around 88% .

- Nuclear Magnetic Resonance (NMR) Metabolomics : This approach was employed to assess the chronic toxicity of this compound in rats, providing insights into metabolic changes associated with its exposure .

Table 2: HPLC Quantification Results for this compound

| Matrix | Concentration (ng/mL) | % Recovery | % Relative Standard Deviation |

|---|---|---|---|

| Urine | 894 ± 39 | 88 ± 6 | 4.4 |

| Plasma | 911 ± 56 | 88 ± 6 | 6.2 |

Medicinal Significance

Despite its toxicity, this compound has potential medicinal applications:

- Anticancer Research : Preliminary studies suggest that ricin, related to this compound, may inhibit protein synthesis in cancer cells, prompting investigations into its use as an experimental anticancer agent .

- Neurobiology : The ability of ricin to be retrogradely transported along neuronal processes opens avenues for targeted therapeutic strategies in neurodegenerative diseases .

Case Study 1: Chronic Toxicity Assessment

A study assessed the chronic toxicity of crude this compound using a metabolomics approach over eight weeks. Results indicated significant nephrotoxic effects and metabolic disturbances linked to oxidative stress .

Case Study 2: this compound as a Biomarker

In a forensic context, the detection of this compound in urine samples was analyzed post-exposure to castor bean products. This study confirmed its efficacy as a biomarker for ricin exposure, aiding in clinical diagnostics and toxicological investigations .

作用機序

リシニンは、カルシウムイオンの細胞への侵入を阻害することにより作用し、これが強心作用につながります 。 殺虫作用やその他の生物学的効果における正確な分子標的や経路はまだ調査中です。

類似化合物との比較

生物活性

Ricinine is an alkaloid derived from the seeds of the castor bean plant (Ricinus communis), which is notable for its association with ricin, a highly toxic protein. While ricin poses significant health risks, this compound itself exhibits various biological activities that have garnered research interest. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

This compound is a cyano-substituted pyridine compound, primarily found in young Ricinus communis plants. Its chemical structure allows it to interact with biological systems in several ways:

- Binding Mechanism : this compound can bind to various receptors and enzymes, influencing cellular processes. Its activity may involve modulation of neurotransmitter systems and interactions with ion channels .

- Toxicity Profile : Although less toxic than ricin, this compound can induce adverse effects at high doses, including seizures and neurotoxicity in animal models .

Neuropharmacological Effects

Research indicates that this compound may have memory-enhancing properties at lower doses. In experimental studies conducted on mice, administration of this compound improved cognitive functions, suggesting potential applications in treating neurodegenerative diseases .

Toxicological Studies

This compound serves as a biomarker for exposure to ricin due to its presence in urine following ingestion of castor beans. A notable case study involved a patient who ingested six castor beans, resulting in peak urinary excretion of this compound at 674 µg/g-creatinine approximately 23 hours post-exposure. The estimated half-life of this compound in urine was about 15 hours, with only 8% of the ingested amount detected over three days .

| Study | Peak Concentration (µg/g-creatinine) | Time Post-Exposure (hours) | Estimated Half-Life (hours) | Recovery (%) |

|---|---|---|---|---|

| Case Study 1 | 674 | 23 | 15 | <10 |

| Case Study 2 | 58 | 29 | Not specified | Not specified |

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption and elimination. Following ingestion, this compound levels in urine peaked between 12 to 29 hours post-intoxication, indicating a rapid absorption phase followed by gradual elimination .

Potential Therapeutic Applications

Despite its toxic potential, the pharmacological properties of this compound suggest it could be explored for therapeutic use:

- Cognitive Enhancement : Due to its memory-improving effects observed in animal studies, further research is warranted to evaluate its efficacy in humans.

- Biomarker for Ricin Exposure : this compound's role as a biomarker makes it crucial for clinical diagnostics following suspected ricin poisoning incidents .

Case Studies

Several case studies illustrate the biological activity and effects of this compound:

- Acute Intoxication Case : A study documented a patient who ingested castor beans and exhibited symptoms consistent with this compound toxicity. Urinary analysis confirmed elevated levels of this compound, supporting its use as a biomarker for exposure .

- Neuropharmacological Study : Research involving murine models demonstrated that lower doses of this compound could enhance memory performance, suggesting potential applications in cognitive disorders .

特性

IUPAC Name |

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSAYFQSGAEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200412 | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.7 mg/mL at 10 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-40-3 | |

| Record name | Ricinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RICININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ricinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ricinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RICININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130UFS7AE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5 °C | |

| Record name | Ricinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ricinine?

A1: this compound has the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about its structural features, functional groups, and fragmentation patterns. [, , , ]

Q3: What are the known biological activities of this compound?

A3: Research suggests this compound possesses insecticidal activity against various pests, including the brown planthopper (Nilaparvata lugens) and the two-spotted spider mite (Tetranychus urticae). [, , , ] It also demonstrates antifungal properties against certain plant pathogens, such as Pyricularia grisea (rice blast) and Erysiphe graminis (barley powdery mildew). [, ] Some studies suggest potential hepatoprotective properties, but further research is needed. []

Q4: How does this compound exert its insecticidal effects?

A4: While the exact mechanism of action remains unclear, research indicates that the cyano group in this compound's structure plays a crucial role in its insecticidal activity. [] Modifications to this group significantly reduce its effectiveness against insects like the Aedes albopictus Skuse mosquito. []

Q5: Can this compound be used as a biomarker for ricin exposure?

A5: Yes, this compound is considered a useful biomarker for ricin exposure. Although not toxic itself at levels typically observed, its presence in biological samples like urine or blood can indicate exposure to castor beans and, therefore, potential ricin exposure. [, , , , ]

Q6: Is this compound metabolized in the castor bean plant?

A6: Yes, research utilizing carbon-14 labeled this compound (this compound-3,5-(14)C) demonstrated that the castor bean plant can metabolize this compound. This metabolism results in a decrease in this compound levels over time and the production of respiratory carbon dioxide ((14)CO(2)). [, ]

Q7: What is the toxicity profile of this compound?

A7: this compound is mildly toxic, with the degree of toxicity varying depending on the route of administration and the species exposed. While generally considered less toxic than ricin, high doses can still lead to adverse effects. [, ] In mice, this compound exhibits central nervous system effects, including memory enhancement at lower doses and seizures at higher doses. []

Q8: What analytical techniques are used to quantify this compound?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is commonly employed for this compound analysis. These methods offer sensitivity, selectivity, and accuracy in quantifying this compound in various matrices, including plant material, food, and biological samples. [, , , , ]

Q9: What are the challenges in developing this compound-based pesticides?

A9: While this compound exhibits insecticidal activity, its efficacy can be limited compared to synthetic pesticides. Additionally, ensuring its safety for non-target organisms and the environment poses a significant challenge in developing this compound-based biopesticides. [, ]

Q10: What are some current research areas related to this compound?

A10: Ongoing research focuses on several aspects of this compound, including:

- Optimization of extraction methods: Researchers are exploring techniques like ultrasonic-microwave synergistic extraction (UMSE) and microwave-assisted extraction (MAE) to improve this compound extraction yields from castor plant material. [, ]

- Structure-activity relationship studies: Synthesizing and evaluating this compound derivatives to understand the impact of structural modifications on biological activity, particularly for developing more potent and selective insecticidal or antifungal agents. [, , ]

- Developing sensitive analytical methods: Improving detection limits and accuracy in quantifying this compound in complex matrices like food and biological samples are crucial for toxicological and biomonitoring purposes. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。